molecular formula C21H25ClN2 B14311659 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine CAS No. 113913-38-5

1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine

Cat. No.: B14311659
CAS No.: 113913-38-5
M. Wt: 340.9 g/mol
InChI Key: LLEMDYLEQUKYAO-UHFFFAOYSA-N
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Description

1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine typically involves the reaction of 4-chlorobut-2-en-1-yl chloride with 4-(diphenylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine would depend on its specific biological target. It may interact with receptors, enzymes, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobutyl)-4-(diphenylmethyl)piperazine
  • 1-(4-Chlorobut-2-en-1-yl)-4-(phenylmethyl)piperazine
  • 1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperidine

Uniqueness

1-(4-Chlorobut-2-en-1-yl)-4-(diphenylmethyl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its unique combination of functional groups and molecular configuration can result in different reactivity and biological activity.

Properties

CAS No.

113913-38-5

Molecular Formula

C21H25ClN2

Molecular Weight

340.9 g/mol

IUPAC Name

1-benzhydryl-4-(4-chlorobut-2-enyl)piperazine

InChI

InChI=1S/C21H25ClN2/c22-13-7-8-14-23-15-17-24(18-16-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,21H,13-18H2

InChI Key

LLEMDYLEQUKYAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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